molecular formula C9H10ClF2NO2 B14809885 2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride

2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride

Cat. No.: B14809885
M. Wt: 237.63 g/mol
InChI Key: QJXREVDYHTWMNF-UHFFFAOYSA-N
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Description

2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a difluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine, followed by a series of chemical transformations to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The production process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signaling pathways. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
  • 2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride
  • 2-amino-3-(2,5-difluorophenyl)propanoic acid;hydrochloride

Uniqueness

2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable tool in research and drug development .

Properties

IUPAC Name

2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXREVDYHTWMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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